2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with methylthioacetic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential use as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives, such as:
2-amino-1,3,4-thiadiazole: A precursor in the synthesis of various thiadiazole derivatives with diverse biological activities.
2-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: A compound with potential anticancer properties.
4,7-diarylbenzo[c][1,2,5]thiadiazoles: Compounds used as fluorophores and visible light organophotocatalysts.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-methylsulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS2/c1-10-2-4(9)7-5-8-6-3-11-5/h3H,2H2,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXCMYLMUOGTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=NN=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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